molecular formula C9H16O2 B1359852 2-Methylcyclohexyl acetate CAS No. 5726-19-2

2-Methylcyclohexyl acetate

Cat. No. B1359852
CAS RN: 5726-19-2
M. Wt: 156.22 g/mol
InChI Key: AKIIJALHGMKJEJ-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl acetate (2-MCA) is a naturally occurring ester found in a variety of plants, including citrus fruits and herbs. It is a colorless to pale yellow liquid with a sweet, fruity odor. 2-MCA is used in the production of fragrances, cosmetics, and pharmaceuticals. It is also used as a flavoring agent in food and beverages. 2-MCA has a wide range of applications and is a valuable chemical intermediate.

Scientific Research Applications

1. In Hydrogen Peroxide Production 2-Methylcyclohexyl acetate (2-MCA) is utilized in the hydrogen peroxide production process via the anthraquinone method. The compound acts as a solvent, replacing trioctyl phosphate in the working solution, resulting in increased solubility and partition coefficient of hydrogen peroxide, enhancing hydrogenation efficiency. This substitution is beneficial for augmenting hydrogen peroxide facility capacity and reducing operational costs (Yu Jiankun, 2011). Similarly, another study highlighted that 2-methylcyclohexyl acetate, used as the working solution in the anthraquinone route for H2O2 production, offers advantages like shorter oxidation time and higher space-time yield, indicating its efficiency in the process (Fuling Qi, 2004).

2. In Vapor-Liquid Equilibria Studies 2-Methylcyclohexyl acetate has been involved in studies concerning isothermal vapor-liquid equilibria (VLE) and excess molar volumes. The research focused on understanding the industrial and pharmaceutical significance of 2-Methyl pyrazine (2MP) and included 2-methylcyclohexyl acetate among other compounds in the study (So-Jin Park et al., 2001).

3. In Process Optimization and Chemical Synthesis The compound has been investigated for its role in the optimization of chemical synthesis processes. Research on the acylation of para-(1-methylcyclohexyl) phenol with acetic acid, for example, explored the optimal conditions for the reaction, contributing to the field of chemical process development (G.Z. Haydarli et al., 2022). Another study discussed the synthesis of methyl-substituted hydroxycyclohexenones, where 2-methylcyclohexyl acetate-related compounds were used as building blocks for various natural products (A. Meister et al., 2012).

properties

IUPAC Name

(2-methylcyclohexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIIJALHGMKJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863609
Record name 2-Methylcyclohexyl acetate
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclohexyl acetate

CAS RN

5726-19-2
Record name 2-Methylcyclohexyl acetate
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Record name 2-Methylcyclohexyl acetate
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Record name 5726-19-2
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Record name 2-Methylcyclohexyl acetate
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Record name 2-methylcyclohexyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
WJ BAILEY, L NICHOLAS - The Journal of Organic Chemistry, 1956 - ACS Publications
… Thus Arnold, Smith, and Dodson7 found that the pyrolysis of cfs-2-methylcyclohexyl acetate (… ), while the pyrolysis of frans-2-methylcyclohexyl acetate (I) produced a mixture consisting of …
Number of citations: 16 pubs.acs.org
T Oritani, K Yamashita - Agricultural and Biological Chemistry, 1973 - Taylor & Francis
… were asymmetrically hydrolyzed to (−)-trans-2-methylcyc]ohexanol with (+)-trans-2-methyl-cyclohexyl acetate and (−)-cis-2-methylcyclohexanol with (+)-cis-2-methylcyclohexyl acetate. …
Number of citations: 24 www.tandfonline.com
RT ARNOLD, GG SMITH… - The Journal of Organic …, 1950 - ACS Publications
… cts-2-Methylcyclohexyl acetate gave largely 3-methylcyclohexene while (rans-2-methylcyclohexyl acetate gave approximately equal amounts of both isomers. The slightly larger …
Number of citations: 48 pubs.acs.org
WS Briggs, C Djerassi - The Journal of Organic Chemistry, 1968 - ACS Publications
The Chugaev xanthate and ester pyrolysis reactions have been examined in the epimeric cis-and trans-2-methylcyclohexyl-S-methyl xanthatesand acetates by comparison of results …
Number of citations: 14 pubs.acs.org
X Jia, Y Yang, G Liu, Z Pan - Fluid Phase Equilibria, 2014 - Elsevier
… As a comparison, the solubilities of TBAQ in solvent mixtures TMB + 2-methylcyclohexyl acetate (MCA) and TMB + trioctylphosphate (TOP) were also determined. The solubilities of …
Number of citations: 14 www.sciencedirect.com
PS Skell, WL Hall - Journal of the American Chemical Society, 1964 - ACS Publications
… When n'5-2-methylcyclohexyl acetate …
Number of citations: 35 pubs.acs.org
WS Briggs, C Djerassi - The Journal of Organic Chemistry, 1968 - ACS Publications
… ), 42% in cis-2-methylcyclohexyl acetate (7), and 38% in Zrans-2-methylcyclohexyl acetate (8). … Mass spectrum of írcms-2-methylcyclohexyl acetate (8) at 70 and 12 eV (Atlas CH-4 mass …
Number of citations: 30 pubs.acs.org
H Valente - 1983 - elibrary.ru
… Acetate, trans, cis-1-Decalyl Acetate, trans-2-Methylcyclohexyl Acetate and cis-2-Methylcyclohexyl Acetate are obtained by examining the mass spectra of the deuterated analogues of …
Number of citations: 0 elibrary.ru
JC Martin, JW Taylor, EH Drew - Journal of the American …, 1967 - ACS Publications
… Four new minor products, the cis and trans isomers of 2-methylcyclohexyl acetate, III (0.4%), and 1,2-diacetoxycyclohexane, IV (0.9 %), are shown also to be formedwith complete …
Number of citations: 43 pubs.acs.org
RT LaLonde, AD Debboli Jr - The Journal of Organic Chemistry, 1970 - ACS Publications
… The product analyses as summarized in Table I reveal that internal bond rupturein 3 gives cis- and trans-2methylcyclohexyl acetate in a ratio of 47:2. The results of earlier work with …
Number of citations: 15 pubs.acs.org

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